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Abstract
Panipenem is a potent carbapenem antibiotic with a broad spectrum of activity. While its clinical

efficacy is well-established, a comprehensive understanding of its solid-state properties is

crucial for formulation development, stability assessment, and regulatory compliance. This

technical guide provides an in-depth analysis of the crystal structure of panipenem. Despite the

absence of a publicly available single-crystal X-ray diffraction study on panipenem, this

document synthesizes available data from solid-state characterization techniques, primarily X-

ray Powder Diffraction (XRPD), and draws structural inferences from closely related

carbapenem antibiotics. This guide also details the experimental methodologies for the cited

analytical techniques and presents a comparative analysis with other carbapenems to

illuminate the key structural features of panipenem.

Introduction
Panipenem, a member of the carbapenem class of β-lactam antibiotics, is clinically used in

combination with betamipron to mitigate renal tubular uptake and prevent nephrotoxicity.[1] The

solid-state structure of an active pharmaceutical ingredient (API) significantly influences its

physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.

Therefore, a thorough characterization of the crystalline form of panipenem is paramount for

drug development.
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This whitepaper aims to provide a detailed overview of the current understanding of

panipenem's solid-state structure. In the absence of a definitive single-crystal structure, we will

focus on the insights gained from X-ray Powder Diffraction (XRPD) and other spectroscopic

methods. Furthermore, we will leverage the known crystal structures of other carbapenems,

such as imipenem and doripenem, to provide a comparative structural context.

Solid-State Characterization of Panipenem
The primary method for characterizing the solid state of panipenem has been X-ray Powder

Diffraction (XRPD). Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and

Raman spectroscopy have also been employed to probe its molecular vibrations and confirm

its chemical integrity in the solid state.

A study on the radiolytic stability of panipenem in the solid state utilized XRPD to demonstrate

that the crystalline structure of panipenem remains unchanged after irradiation with a 25 kGy

dose, a standard for sterilization.[2] This indicates a high degree of stability in its crystal lattice.

X-ray Powder Diffraction (XRPD) Analysis
XRPD is a powerful technique for fingerprinting crystalline solids. Each crystalline form of a

compound produces a unique diffraction pattern, characterized by the positions (2θ angles) and

intensities of the diffraction peaks. While XRPD does not provide the atomic-level detail of

single-crystal X-ray diffraction, it is invaluable for identifying crystalline phases, assessing

purity, and detecting polymorphism.[3][4][5]

A reported XRPD study on panipenem confirmed its crystalline nature.[2] Although the detailed

diffraction pattern is not publicly available, the study affirms that the material used was

crystalline and that its structure was robust enough to withstand ionizing radiation without

undergoing phase changes.[2]

Table 1: Summary of Solid-State Characterization Data for Panipenem
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Technique Observation Reference

X-ray Powder Diffraction

(XRPD)

Crystalline solid. The crystal

structure is stable upon

irradiation with a 25 kGy dose.

[2]

FT-IR Spectroscopy

The vibrational spectra are

consistent with the molecular

structure of panipenem and

show no significant changes

after irradiation.

[2]

Raman Spectroscopy

Complements the FT-IR data,

confirming the stability of the

molecular structure in the solid

state upon irradiation.

[2]

Comparative Crystallographic Analysis with Other
Carbapenems
To gain a deeper understanding of the likely crystal packing and molecular conformation of

panipenem, it is instructive to examine the crystal structures of other clinically important

carbapenems. Imipenem and doripenem, for instance, have well-characterized crystal

structures.

Crystal Structure of Imipenem Monohydrate
Imipenem typically crystallizes as a monohydrate. Its crystal structure has been determined

from X-ray powder diffraction data.[6][7]

Table 2: Crystallographic Data for Imipenem Monohydrate
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Parameter Value Reference

Crystal System Orthorhombic [7]

Space Group P2₁2₁2₁ [7]

a (Å) 8.2534(3) [7]

b (Å) 11.1293(4) [7]

c (Å) 15.4609(6) [7]

Volume (Å³) 1420.15(15) [7]

Z 4 [7]

Crystal Structure of Doripenem Hydrates
Doripenem is known to exist in multiple hydrated forms, including a monohydrate and a

dihydrate, both of which crystallize in the monoclinic P2₁ space group. The crystal structures of

these forms have been determined using X-ray powder diffraction.

This propensity for forming hydrates is a common feature among carbapenems and suggests

that panipenem may also exist in hydrated crystalline forms. The preparation of panipenem as

a hemihydrate has been reported, indicating the importance of water in its crystal lattice.

Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.

X-ray Powder Diffraction (XRPD)
Sample Preparation: A small amount of the panipenem powder is gently packed into a

sample holder. Care is taken to ensure a flat, smooth surface and random orientation of the

crystallites to minimize preferred orientation effects.

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu

Kα radiation, λ = 1.5406 Å) is typically used. The instrument is operated in a Bragg-Brentano

geometry.
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Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°,

with a step size of 0.02° and a dwell time of 1 second per step.

Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities.

These are compared with reference patterns or used for phase identification and purity

assessment.

Experimental Workflow for XRPD Analysis

Sample Preparation

Instrumentation Data Collection Data Analysis

Panipenem Powder Packing into Sample Holder

Powder Diffractometer
(Bragg-Brentano)

Mounting

Cu Kα X-ray Source 2θ Scan (e.g., 2-40°) Diffraction Pattern Peak Position & Intensity Analysis

Click to download full resolution via product page

Experimental Workflow for XRPD Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of panipenem is mixed with dry potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where the powder is simply placed on the ATR crystal.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Collection: The spectrum is typically collected over the mid-infrared range (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise

ratio.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify

characteristic functional groups and confirm the molecular structure.
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Raman Spectroscopy
Sample Preparation: A small amount of the panipenem powder is placed on a microscope

slide or in a capillary tube.

Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman

analysis, with a laser excitation source (e.g., 785 nm).

Data Collection: The Raman spectrum is collected over a specific wavenumber range.

Data Analysis: The positions and intensities of the Raman scattering peaks provide

complementary information to FT-IR about the molecular vibrations.

Structural Insights and Inferences
Based on the available data, we can draw several inferences about the crystal structure of

panipenem.

Inferred Structural Properties of Panipenem

Evidence

Inferences

Panipenem

XRPD Data Spectroscopic Data Preparation as Hemihydrate

Crystalline NatureStable Crystal Lattice Molecular Integrity in Solid State
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Logical Relationships in Panipenem Structural Analysis
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Crystallinity: Panipenem is a crystalline solid, which is essential for consistent manufacturing

and formulation.

Stability: The crystal lattice of panipenem is robust, showing no changes upon exposure to

sterilizing doses of radiation.[2]

Hydration: The reported preparation of a hemihydrate form suggests that water molecules

are likely incorporated into the crystal lattice, contributing to its stability. This is a common

feature observed in other carbapenems.

Intermolecular Interactions: It is highly probable that the crystal packing of panipenem is

dominated by a network of hydrogen bonds involving the carboxylic acid, hydroxyl, and

secondary amine groups, as well as the amide functionality of the β-lactam ring. These

interactions are key to the stability of the crystalline forms of related carbapenems.

Conclusion and Future Directions
While a definitive single-crystal structure of panipenem remains elusive, a combination of solid-

state characterization techniques and comparative analysis with other carbapenems provides a

valuable, albeit incomplete, picture of its solid-state architecture. The available data confirm

that panipenem is a stable crystalline solid, and its propensity to form hydrates is a critical

consideration for its development and handling.

Future work should prioritize the growth of single crystals of panipenem suitable for X-ray

diffraction analysis. The determination of its single-crystal structure would provide precise

information on its molecular conformation, crystal packing, and intermolecular interactions,

which would be invaluable for computational modeling, understanding its physicochemical

properties at a molecular level, and for patent protection. Further studies on polymorphism and

the characterization of different solvates would also be beneficial for ensuring the consistent

performance and quality of panipenem-containing drug products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7758396/
https://pubmed.ncbi.nlm.nih.gov/7758396/
https://bibliotekanauki.pl/articles/895501.pdf
https://www.americanpharmaceuticalreview.com/Featured-Articles/155545-Current-Applications-of-Powder-X-Ray-Diff-raction-in-Drug-Discovery-and-Development/
https://www.intertek.com/pharmaceutical/analysis/glp-gmp-xrd/
http://www.uspbpep.com/ep60/2.9.33.%20characterisation%20of%20crystalline%20and%20partially%20crystalline%20solids%20by%20x-ray%20powder%20diffraction%20xrpd%2020933e.pdf
https://www.icdd.com/assets/ppxrd/06/reginfo/Needham_Poster.pdf
https://www.researchgate.net/publication/258689226_X-ray_powder_diffraction_analysis_of_imipenem_monohydrate
https://www.benchchem.com/product/b1147614#understanding-the-crystal-structure-of-panipenem
https://www.benchchem.com/product/b1147614#understanding-the-crystal-structure-of-panipenem
https://www.benchchem.com/product/b1147614#understanding-the-crystal-structure-of-panipenem
https://www.benchchem.com/product/b1147614#understanding-the-crystal-structure-of-panipenem
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1147614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

